molecular formula C16H14N2O2 B6376904 3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol CAS No. 1261968-77-7

3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol

Cat. No.: B6376904
CAS No.: 1261968-77-7
M. Wt: 266.29 g/mol
InChI Key: GXGFGDCCQSBUHO-UHFFFAOYSA-N
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Description

3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol is a complex organic compound with a unique structure that includes a cyano group, a phenyl ring, and an ethylaminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol
  • 3-Cyano-5-[3-(N-propylaminocarbonyl)phenyl]phenol
  • 3-Cyano-5-[3-(N-butylaminocarbonyl)phenyl]phenol

Uniqueness

3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol is unique due to its specific combination of functional groups. The presence of the cyano group, phenyl ring, and ethylaminocarbonyl group imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(3-cyano-5-hydroxyphenyl)-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-18-16(20)13-5-3-4-12(8-13)14-6-11(10-17)7-15(19)9-14/h3-9,19H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGFGDCCQSBUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684922
Record name 3'-Cyano-N-ethyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-77-7
Record name 3'-Cyano-N-ethyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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